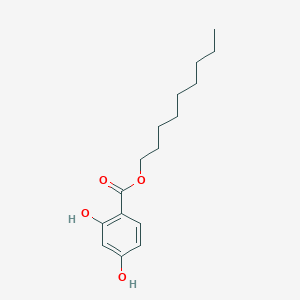

Nonyl 2,4-dihydroxybenzoate

Description

Properties

CAS No. |

119402-83-4 |

|---|---|

Molecular Formula |

C16H24O4 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

nonyl 2,4-dihydroxybenzoate |

InChI |

InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-11-20-16(19)14-10-9-13(17)12-15(14)18/h9-10,12,17-18H,2-8,11H2,1H3 |

InChI Key |

LNRLGCPAMTXNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl Esters of 2,4-Dihydroxybenzoic Acid

The alkyl chain length significantly impacts solubility, lipophilicity, and biological activity:

Key Observations :

- Longer alkyl chains (e.g., nonyl) likely increase lipophilicity, enhancing penetration into lipid-rich environments (e.g., fungal cell membranes).

- Shorter chains (e.g., methyl) improve water solubility, making them suitable for cosmetic formulations .

- Cyclododecyl derivatives exhibit structural mimicry, enabling high selectivity in molecular recognition .

Comparison with Positional Isomers

The position of hydroxyl groups on the aromatic ring critically affects chemical and biological properties:

Key Observations :

- 2,4-Dihydroxybenzoate : The 2,4 configuration enables hydrogen bonding in MIPs, achieving >94% recovery in mycotoxin extraction . It also bypasses mitochondrial defects in CoQ7 mutations .

- 2,6-Dihydroxybenzoate : The 2,6 isomer is a key industrial intermediate but lacks metabolic activity comparable to salicylate due to steric clashes with enzymes (e.g., Phe23 in GRDC) .

- 3,4-Dihydroxybenzoate: The 3,4 isomer demonstrates superior antifungal activity, with Nonyl 3,4-dihydroxybenzoate reducing toxicity by 40% when encapsulated in nano-lipid systems .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the optimal synthetic routes for preparing nonyl 2,4-dihydroxybenzoate, and how can reaction conditions be optimized?

this compound is synthesized via esterification between 2,4-dihydroxybenzoic acid and nonanol. A common method involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating nucleophilic attack by the alcohol . Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility.

- Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate the reaction. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Hydroxyl protons (δ 10–12 ppm), aromatic protons (δ 6–8 ppm), and nonyl chain protons (δ 0.8–1.6 ppm) .

- ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) confirms ester formation.

Q. How does the solubility and stability of this compound influence its experimental handling?

- Solubility : Poor aqueous solubility due to the hydrophobic nonyl chain; soluble in DMSO, ethanol, or acetone.

- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal activity of this compound while mitigating toxicity?

- Nanostructured Lipid Systems (NLS) : Incorporate the compound into NLS (e.g., cholesterol:Brij 98:soy phosphatidylcholine, 2:1 ratio) to enhance solubility and reduce toxicity. Particle size (137–168 nm) and zeta potential (-1.46 to -4.63 mV) are critical for bioavailability .

- Antifungal Assays :

- MIC Determination : Use broth microdilution against Trichophyton rubrum (MIC range: 2–15.6 mg/L) .

- Biofilm Inhibition : Quantify metabolic activity via XTT assay after 24–48 hr exposure .

Q. What methodologies resolve contradictions in reported bioactivity data for hydroxybenzoate derivatives?

- Data Discrepancy Analysis :

- Formulation Differences : Compare free compound vs. encapsulated forms (e.g., NLS reduces cytotoxicity by >80% in C. elegans and zebrafish models) .

- Assay Conditions : Standardize pH, temperature, and solvent controls (e.g., DMSO ≤1% v/v).

Q. How can researchers investigate the metal-chelating properties of this compound and their biological implications?

- Chelation Assays :

- UV-Vis Spectroscopy : Monitor shifts in absorption spectra upon Fe³⁺/Cu²⁺ addition.

- EPR Spectroscopy : Detect free radical scavenging activity (e.g., OH· inhibition via thiobarbituric acid assay) .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.